molecular formula C8H12O3 B14190216 (4S,6S)-4-Methyl-6-(prop-2-en-1-yl)-1,3-dioxan-2-one CAS No. 918819-69-9

(4S,6S)-4-Methyl-6-(prop-2-en-1-yl)-1,3-dioxan-2-one

Cat. No.: B14190216
CAS No.: 918819-69-9
M. Wt: 156.18 g/mol
InChI Key: CEGPMBQTYCBHMK-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S,6S)-4-Methyl-6-(prop-2-en-1-yl)-1,3-dioxan-2-one is an organic compound with a unique structure that includes a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,6S)-4-Methyl-6-(prop-2-en-1-yl)-1,3-dioxan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(4S,6S)-4-Methyl-6-(prop-2-en-1-yl)-1,3-dioxan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

(4S,6S)-4-Methyl-6-(prop-2-en-1-yl)-1,3-dioxan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in drug development.

    Industry: This compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which (4S,6S)-4-Methyl-6-(prop-2-en-1-yl)-1,3-dioxan-2-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4S,6S)-4-Methyl-6-(prop-2-en-1-yl)-1,3-dioxane
  • (4S,6S)-4-Methyl-6-(prop-2-en-1-yl)-1,3-dioxan-2-ol

Uniqueness

(4S,6S)-4-Methyl-6-(prop-2-en-1-yl)-1,3-dioxan-2-one is unique due to its specific dioxane ring structure and the presence of both methyl and prop-2-en-1-yl groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

918819-69-9

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

(4S,6S)-4-methyl-6-prop-2-enyl-1,3-dioxan-2-one

InChI

InChI=1S/C8H12O3/c1-3-4-7-5-6(2)10-8(9)11-7/h3,6-7H,1,4-5H2,2H3/t6-,7-/m0/s1

InChI Key

CEGPMBQTYCBHMK-BQBZGAKWSA-N

Isomeric SMILES

C[C@H]1C[C@@H](OC(=O)O1)CC=C

Canonical SMILES

CC1CC(OC(=O)O1)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.